molecular formula C8H8F3NO B172331 3-(2,2,2-Trifluoroethoxy)aniline CAS No. 123207-61-4

3-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B172331
CAS No.: 123207-61-4
M. Wt: 191.15 g/mol
InChI Key: IJIAMVTVXHRYIT-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)aniline: is a chemical compound with the molecular formula C8H8F3NO . It is a white to light yellow crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique properties, which make it suitable for a wide range of scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)aniline typically involves the reaction of aniline with 2,2,2-trifluoroethanol. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding a wide range of N-trifluoroethylated anilines in good yields.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)aniline is a versatile compound with numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. These interactions can affect various biological pathways and processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)aniline
  • 2-(2,2,2-Trifluoroethoxy)aniline
  • 3-(2,2,2-Trifluoroethoxy)phenol

Comparison: 3-(2,2,2-Trifluoroethoxy)aniline is unique due to the position of the trifluoroethoxy group on the aniline ring, which affects its chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIAMVTVXHRYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406395
Record name 3-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123207-61-4
Record name 3-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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